((3-Bromo-2-methylpropoxy)methyl)benzene
Overview
Description
((3-Bromo-2-methylpropoxy)methyl)benzene: is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, where a bromine atom is attached to the third carbon of a 2-methylpropoxy group, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Bromo-2-methylpropoxy)methyl)benzene typically involves the reaction of 3-bromo-2-methylpropyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired ether linkage.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: ((3-Bromo-2-methylpropoxy)methyl)benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed:
Substitution: Formation of ethers, nitriles, or amines.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of 2-methylpropoxybenzene.
Scientific Research Applications
Chemistry: ((3-Bromo-2-methylpropoxy)methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also be used in the development of new bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as precursors to drugs with anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which ((3-Bromo-2-methylpropoxy)methyl)benzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Benzyl bromide: Similar in structure but lacks the 2-methylpropoxy group.
3-Bromoanisole: Contains a methoxy group instead of a 2-methylpropoxy group.
Bromobenzene: Lacks the additional alkoxy group.
Uniqueness: ((3-Bromo-2-methylpropoxy)methyl)benzene is unique due to the presence of both a bromine atom and a 2-methylpropoxy group attached to the benzene ring
Properties
IUPAC Name |
(3-bromo-2-methylpropoxy)methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIBBFFDRDHFSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1=CC=CC=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370747 | |
Record name | ((3-Bromo-2-methylpropoxy)methyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91273-58-4 | |
Record name | ((3-Bromo-2-methylpropoxy)methyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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